molecular formula C16H28N2O2 B2914497 N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide CAS No. 906147-36-2

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2914497
CAS No.: 906147-36-2
M. Wt: 280.412
InChI Key: UGOHUIYPOHEBTQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide: is an organic compound with a complex structure that includes a cyclohexyl group, a 3-methylbutyl chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of cyclohexylamine with 3-methylbutylamine and a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating conditions like inflammation, cancer, or neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced strength or thermal stability.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

  • N-cyclohexyl-1-(3-methylbutyl)-5-benzimidazolecarboxamide
  • N-cyclohexyl-1-(3-methylbutyl)-5-thiazolidinecarboxamide
  • N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness: N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features The presence of the cyclohexyl and 3-methylbutyl groups, along with the pyrrolidine ring, imparts distinct chemical and physical properties that differentiate it from similar compounds

Properties

IUPAC Name

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-12(2)8-9-18-11-13(10-15(18)19)16(20)17-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHUIYPOHEBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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